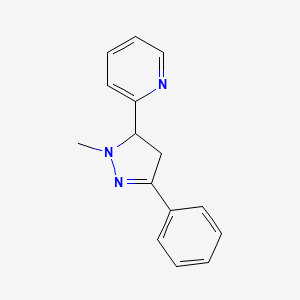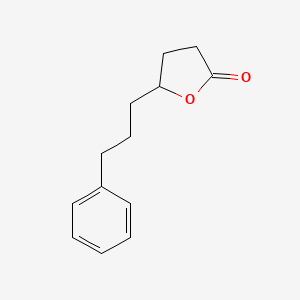
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone is an organic compound with a furanone core structure It is characterized by the presence of a dihydrofuranone ring substituted with a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-(3-phenylpropyl)-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropyl bromide and dihydrofuranone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the dihydrofuranone, followed by nucleophilic substitution with phenylpropyl bromide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
化学反应分析
Types of Reactions
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, lactones, and other derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of dihydro-5-(3-phenylpropyl)-2(3H)-furanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
Dihydro-5-(3-phenylpropyl)-2(3H)-pyranone: Similar structure with a pyranone ring instead of a furanone ring.
Dihydro-5-(3-phenylpropyl)-2(3H)-thiophenone: Contains a thiophene ring instead of a furanone ring.
Dihydro-5-(3-phenylpropyl)-2(3H)-pyrrolidone: Features a pyrrolidone ring in place of the furanone ring.
Uniqueness
Dihydro-5-(3-phenylpropyl)-2(3H)-furanone is unique due to its specific furanone core structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
6244-60-6 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
5-(3-phenylpropyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O2/c14-13-10-9-12(15-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI 键 |
JZULXIIBECGZTP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)OC1CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


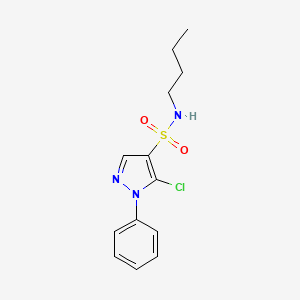

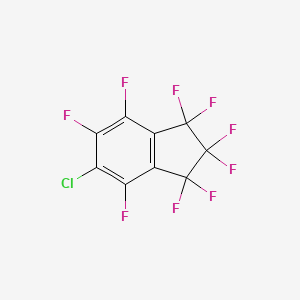
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)

![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide](/img/structure/B14150535.png)
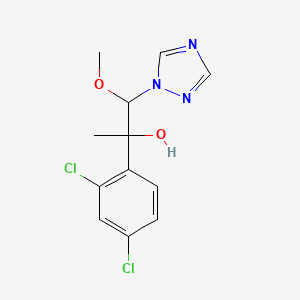
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)

